molecular formula C12H8N2O2 B1207921 9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 74214-63-4

9H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No. B1207921
CAS RN: 74214-63-4
M. Wt: 212.2 g/mol
InChI Key: ARLVFKCLBYUINL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 9H-pyrido[3,4-b]indole, such as 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, involves multiple steps starting from ethyl indole-2-aldehyde. This process includes N-phenylation, elongation of the aldehyde substituent, and construction of the pyridine nucleus to ensure nitrogen substitution (Murakami et al., 2010). Additionally, novel synthetic routes have been developed for related structures, showcasing the versatility and complexity in synthesizing 9H-pyrido[3,4-b]indole derivatives (Somei et al., 1998).

Molecular Structure Analysis

Structural analysis of 9H-pyrido[3,4-b]indole derivatives reveals intricate molecular arrangements. For instance, single crystal X-ray diffraction studies of 9-phenyl-9H-pyrido[3,4-b]indole have elucidated its crystalline structure, providing insights into its molecular geometry and intermolecular interactions (Meesala et al., 2014).

Chemical Reactions and Properties

9H-pyrido[3,4-b]indole compounds participate in various chemical reactions, demonstrating a range of reactivities due to their unique structural features. For example, their potential as pharmacophores in antifilarial chemotherapy has been explored through the synthesis and evaluation of 1-aryl-9H-pyrido[3,4-b]indole-3-carboxylate derivatives, highlighting their bioactive properties (Srivastava et al., 1999).

Scientific Research Applications

Antidiabetic Agent Synthesis

9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic activity. Derivatives like DM3, DM4, and DM5 showed potential in vivo antidiabetic effects in streptozotocin-induced diabetic rats. These findings indicate the compound's relevance in developing new antidiabetic agents (Choudhary et al., 2011).

Mass Spectrometry Applications

β-Carboline alkaloids, including 9H-pyrido[3,4-b]indole, have been utilized as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for analyzing proteins and sulfated oligosaccharides. This demonstrates the compound's utility in enhancing the effectiveness of mass spectrometric analysis of various biomolecules (Nonami et al., 1997).

Antifilarial Chemotherapy

Substituted 9H-pyrido[3,4-b]indoles have been identified as potential lead compounds in antifilarial chemotherapy. Specific derivatives exhibited significant macrofilaricidal or microfilaricidal activities against various filarial nematodes, highlighting their potential as new treatments in this field (Srivastava et al., 1999).

Food Analysis

9H-pyrido[3,4-b]indole and its derivatives have been detected in thermally processed meat, indicating their formation during cooking. These compounds are implicated in various diseases, including Parkinson's disease and cancer. This highlights their significance in food safety and public health studies (Crotti et al., 2010).

Fluorescence Studies

Research on 3-formyl-9H-pyrido[3,4-b]indoles has explored their potential for creating fluorescent molecular hybrids. These studies include investigations into their fluorescence characteristics, which could have applications in biological imaging and molecular diagnostics (Devi & Singh, 2022).

Tobacco Smoke Analysis

Analysis of 9H-pyrido[3,4-b]indoles in tobacco smoke has revealed their presence as carcinogenic compounds. This research is crucial for understanding the health risks associated with smoking and for regulatory purposes in tobacco product control (Smith et al., 2004).

Organic Light-Emitting Diodes (OLEDs)

9H-pyrido[2,3-b]indole-based molecules have been developed as host materials for blue phosphorescent organic light-emitting diodes (PhOLEDs). Their high efficiency and thermal stability make them valuable in advancing OLED technology (Cho et al., 2014).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 9H-pyrido[3,4-b]indole-3-carboxylic acid. Consult safety data sheets (SDS) and follow proper laboratory practices. Specific toxicity, environmental impact, and hazards associated with this compound require further assessment.


Future Directions

Future research could explore:



  • Biological Activity : Investigate potential applications in drug discovery or therapeutic interventions.

  • Derivatives : Synthesize and study derivatives for enhanced properties.

  • Structural Modifications : Explore modifications to improve solubility, stability, or bioavailability.


properties

IUPAC Name

9H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-6,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLVFKCLBYUINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225209
Record name Carboline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

9H-pyrido[3,4-b]indole-3-carboxylic acid

CAS RN

74214-63-4
Record name 9H-Pyrido[3,4-b]indole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74214-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074214634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-pyrido[3,4-b]indole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods

Procedure details

Compound 10 (1.2 g, 5 mmol), NaOH (0.8 g, 20 mmol), ethanol (20 ml) and H2O (40 ml) were added into a 50 ml round-bottom flask. The mixture was refluxed for 2 h. Ethanol was then evaporated in reduced pressure. The mixture was adjusted to pH with 5M HCl. After cooling with cold water, filtration, wash well with water and recrystallization with ethanol, white solids (0.96 g, 90%) were obtained. and mp 307-309° C. (reference[1]: 310° C.).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
JA Maclaren - Australian Journal of Chemistry, 1989 - CSIRO Publishing
The synthesis of β-carboline-3-carboxylic acid and its esters (4) by oxidation of the corresponding 1,2,3,4-tetrahydro derivatives (2) or of the 3,4-dihydro derivatives (3) has been studied. …
Number of citations: 6 www.publish.csiro.au
SK Srivastava, A Agarwal, PMS Chauhan… - Bioorganic & medicinal …, 1999 - Elsevier
Substituted 9H-pyrido[3,4-b]indoles (β-carbolines) identified in our laboratory as potential pharmacophore for designing macrofilaricidal agents, have been explored further for …
Number of citations: 108 www.sciencedirect.com
P Ashok, CL Lu, S Chander, YT Zheng… - Chemical Biology & …, 2015 - Wiley Online Library
A novel series of 1‐(thiophen‐2‐yl)‐9H‐pyrido [3,4‐b]indole derivatives were synthesized using DL ‐tryptophan as starting material. All the compounds were characterized by spectral …
Number of citations: 30 onlinelibrary.wiley.com
P Ashok, S Chander, TK Smith, RP Singh, PN Jha… - Bioorganic …, 2019 - Elsevier
A series of piperazinyl-β-carboline-3-carboxamide derivatives were designed through a molecular hybridization approach. Designed analogues were synthesized, characterized and …
Number of citations: 33 www.sciencedirect.com
AN Choudhary, A Kumar, A Joshi, MS Kohli - Journal of Young Pharmacists, 2011 - Elsevier
The compounds, 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3), 2-(phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (…
Number of citations: 7 www.sciencedirect.com
M Nishio, K Yuasa, K Okimura, M Ogamo… - Food Science and …, 2012 - jstage.jst.go.jp
The cellular effects of 1-[5-(Hydroxymethyl) furan-2-yl]-9H-pyrido [3, 4-b] indole-3-carboxylic acid (Flazin) were examined. The Flazin content of Koikuchi and Tamari soy sauce was 65.1 …
Number of citations: 6 www.jstage.jst.go.jp
M NISHIO, M MATSUNAGA… - JOURNAL OF THE …, 2013 - jstage.jst.go.jp
フラジンはメイラード反応の結果生成され, トリプトファンと 5-hydoroxymethylfulufurol が結合し, 酸化, 脱水過程を通して生成したものである. 濃口醤油に比べて, たまり醤油に約 3 倍含まれるフラジン…
Number of citations: 0 www.jstage.jst.go.jp
H KANAMORI, N KINAE, M SAITO… - Chemical and …, 1984 - jstage.jst.go.jp
When a mixture of 2-furaldehyde (I) and L-tryptophan dissolved in 0.1 M phosphate buffer (pH 7.0) was kept at 37 C for 4 weeks, a browning reaction gradually occurred. The reaction …
Number of citations: 6 www.jstage.jst.go.jp
NA Salvi, ASU Choughuley - Journal of the Science of Food …, 1990 - Wiley Online Library
A number of β‐carbolines whose nitroso derivatives are known mutagens and carcinogens are formed in cooked and processed foods. In this work the formation of N‐nitroso derivatives …
Number of citations: 7 onlinelibrary.wiley.com
SV Gaikwad, DN Nadimetla, MA Kobaisi… - …, 2019 - Wiley Online Library
A new protocol for the chemoselective aromatization of tetrahydro‐β‐carboline‐3‐carboxylic acids to direct biomimetic one step synthesis of β‐carboline‐3‐carboxylic acids 2 A‐L using …

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